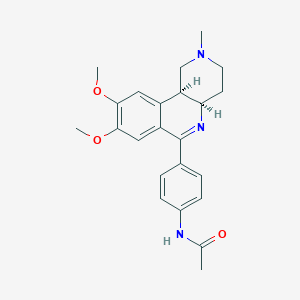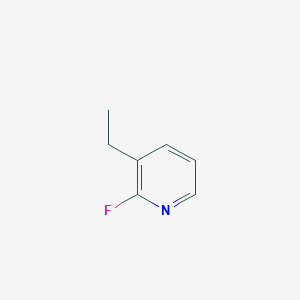
2-Butyne-1,4-diol-13C4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Butyne-1,4-diol-13C4: is an isotopically labeled variant of 2-Butyne-1,4-diol, an organic compound that is both an alkyne and a diol. The compound has the molecular formula C₄H₆O₂ and is characterized by the presence of a carbon-carbon triple bond and two hydroxyl groups. It is a colorless, hygroscopic solid that is soluble in water and polar organic solvents .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyne-1,4-diol is based on the work of Reppe et al. and involves the reaction of acetylene and an aqueous formaldehyde solution under pressure, catalyzed by copper acetylide . The reaction can be represented as follows:
2CH2O+HC≡CH→HOCH2–C≡C–CH2OH
This reversible reaction proceeds through propargyl alcohol, 2-propyn-1-ol, which remains largely on the catalyst and only partially enters the solution .
Industrial Production Methods: The industrial production of 2-Butyne-1,4-diol involves the selective hydrogenation of 2-Butyne-1,4-diol to 1,4-Butanediol using nickel or palladium catalysts . This method is widely used due to its efficiency and scalability.
化学反应分析
Types of Reactions:
Oxidation: 2-Butyne-1,4-diol is sensitive to oxidation.
Reduction: The compound undergoes selective hydrogenation to form 1,4-Butanediol.
Substitution: Substitution of the hydroxyl groups follows a similar pattern to other diols.
Common Reagents and Conditions:
Oxidation: Various oxidizing agents can be used, including oxygen and peroxides.
Reduction: Nickel or palladium catalysts are commonly used for hydrogenation.
Substitution: Halogens such as chlorine, bromine, and iodine can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of acidic solutions.
Reduction: Formation of 1,4-Butanediol.
Substitution: Formation of halogenated derivatives.
科学研究应用
Chemistry: 2-Butyne-1,4-diol is extensively used in cycloaddition reactions, such as the homologation method for the preparation of substituted acenes . It is also used in the total synthesis of complex natural products like (−)-isolaurallene and (−)-amphidinolide P .
Biology and Medicine: The compound is a major raw material used in the synthesis of vitamin B6 . It is also used in the manufacture of certain antiepileptic drugs and pesticides .
Industry: 2-Butyne-1,4-diol is used in the production of polyurethanes, synthetic resins, and plasticizers . It is also used as a corrosion inhibitor and in textile additives .
作用机制
The mechanism of action of 2-Butyne-1,4-diol involves its ability to undergo selective hydrogenation. This process affects the ratio between the hydrogenation rates of the triple and double bonds of the compound .
相似化合物的比较
1,4-Butynediol: An isomer with similar properties and applications.
2-Butene-1,4-diol: A hydrogenated derivative used in similar industrial applications.
Uniqueness: 2-Butyne-1,4-diol is unique due to its ability to undergo selective hydrogenation to form valuable intermediates like 1,4-Butanediol and 2-Butene-1,4-diol . Its versatility in various chemical reactions and applications in multiple fields makes it a valuable compound in both research and industry.
属性
分子式 |
C4H6O2 |
|---|---|
分子量 |
90.060 g/mol |
IUPAC 名称 |
(1,2,3,4-13C4)but-2-yne-1,4-diol |
InChI |
InChI=1S/C4H6O2/c5-3-1-2-4-6/h5-6H,3-4H2/i1+1,2+1,3+1,4+1 |
InChI 键 |
DLDJFQGPPSQZKI-JCDJMFQYSA-N |
手性 SMILES |
[13CH2]([13C]#[13C][13CH2]O)O |
规范 SMILES |
C(C#CCO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-Methyl-N'-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]urea](/img/structure/B13404172.png)

![2-(R)-[1-(R)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine [Aprepitant-M2]](/img/structure/B13404191.png)


![2-(Propan-2-ylideneamino)oxyethyl 2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate](/img/structure/B13404213.png)




